1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581448
InChI: InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16,26H,1-5H3,(H2,32,33,38)
SMILES:
Molecular Formula: C29H29N7O3S
Molecular Weight: 555.7 g/mol

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

CAS No.:

Cat. No.: VC16581448

Molecular Formula: C29H29N7O3S

Molecular Weight: 555.7 g/mol

* For research use only. Not for human or veterinary use.

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea -

Specification

Molecular Formula C29H29N7O3S
Molecular Weight 555.7 g/mol
IUPAC Name 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Standard InChI InChI=1S/C29H29N7O3S/c1-17-6-8-18(9-7-17)36-24(15-23(35-36)29(2,3)4)33-28(38)32-20-11-10-19(14-22(20)40-5)39-21-12-13-30-27-26(21)31-16-25(37)34-27/h6-16,26H,1-5H3,(H2,32,33,38)
Standard InChI Key UPWWLYBNSALOST-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=CC=NC5=NC(=O)C=NC45)SC

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name systematically describes its three-dimensional arrangement:

  • A 5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl group forms the first urea substituent, providing steric bulk and aromatic stability.

  • The second substituent is a 2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl group, integrating a sulfide bridge and a fused pyrido-pyrazine ring system.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>29</sub>H<sub>29</sub>N<sub>7</sub>O<sub>3</sub>S
Molecular Weight555.7 g/mol
Canonical SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=C(C=C(C=C3)OC4=CC=NC5=NC(=O)C=NC45)SC
PubChem CID (Analog)46196999

The pyrido[2,3-b]pyrazin-8-yloxy group introduces a planar, heteroaromatic system capable of π-π stacking interactions, while the tert-butyl group enhances lipophilicity .

Synthesis and Chemical Reactivity

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Pyrazole SynthesisHydrazine + β-diketone, reflux65–80%
Urea FormationAryl isocyanate, DIPEA, DCM70–90%

The methylsulfanyl group likely originates from thiol-etherification or nucleophilic substitution during intermediate stages.

Physicochemical Properties and Computational Analysis

Solubility and Drug-Likeness

  • LogP: Predicted ~3.9 (moderate lipophilicity due to tert-butyl and aryl groups).

  • Aqueous Solubility: <5 µg/mL (estimated), suggesting formulation challenges for intravenous delivery.

Table 3: Predicted ADME Parameters

ParameterValueMethod
Plasma Protein Binding92%SwissADME
CYP3A4 InhibitionModeratePreADMET
Blood-Brain Barrier PenetrationLowadmetSAR

Current Research and Future Directions

Preclinical Limitations

Interspecies variability in p38α inhibitor efficacy remains a hurdle. Rodent models underestimate human sensitivity by up to 10×, necessitating early human tissue testing .

Proposed Applications

  • Inflammatory Diseases: Rheumatoid arthritis, Crohn’s disease (via TNF-α suppression) .

  • Antimicrobial Adjuvants: Combating multidrug-resistant pathogens .

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